molecular formula C22H25FN2O4S B3402338 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1058180-28-1

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B3402338
CAS No.: 1058180-28-1
M. Wt: 432.5 g/mol
InChI Key: GNKYLMRAJBUBFY-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic small molecule characterized by a hybrid structure combining an indoline core modified with a cyclopentanecarbonyl group and a benzenesulfonamide moiety substituted with ethoxy and fluorine groups.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4S/c1-2-29-21-10-9-18(14-19(21)23)30(27,28)24-17-8-7-15-11-12-25(20(15)13-17)22(26)16-5-3-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYLMRAJBUBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline core, which is then functionalized with the cyclopentanecarbonyl group. Subsequent steps involve the introduction of the ethoxy and fluorobenzenesulfonamide groups under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its biological activity fully.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Hypothesized) Reference
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide C₂₃H₂₄FN₂O₄S 467.51 g/mol Cyclopentanecarbonyl, ethoxy, fluorine Kinase inhibition N/A
N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE (BP 27790257933-82-7) C₉H₉ClNO₃S 246.69 g/mol Chloroacetyl, methylsulfonamide Enzyme modulation
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-... C₂₄H₂₂ClFN₅O₂ 490.97 g/mol Chloro, fluoro, ethoxy, cyanoquinoline Anticancer/kinase inhibition
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-... C₁₆H₁₉FN₃O₃S 352.40 g/mol Fluorophenyl, isopropylpyrimidine Antimicrobial

Key Differences and Implications

Substituent Effects on Activity

  • Cyclopentanecarbonyl vs. Chloroacetyl (BP 27790257933-82-7): The cyclopentanecarbonyl group in the target compound likely improves metabolic stability compared to the chloroacetyl group in BP 27790257933-82-7, which may be prone to hydrolysis or nucleophilic substitution .
  • Ethoxy-Fluorine Positioning: The 4-ethoxy-3-fluoro substitution on the benzenesulfonamide may enhance binding to hydrophobic enzyme pockets compared to the 4-fluoro-phenyl group in BP 27791147118-37-4, which lacks ethoxy bulk .

Scaffold Diversity

  • Indoline vs.
  • Pyrimidine Derivatives (BP 27791147118-37-4): The isopropylpyrimidine core in BP 27791147118-37-4 suggests a different binding mode, possibly targeting bacterial dihydrofolate reductase, whereas the indoline-sulfonamide hybrid may favor tyrosine kinases .

Research Findings and Hypotheses

  • Solubility and Bioavailability: The target compound’s molecular weight (~467 g/mol) and logP (estimated >3) suggest moderate solubility, comparable to BP 27790257933-82-7 (logP ~2.5) but lower than BP 27791147118-37-4 (logP ~1.8) .
  • Selectivity: The fluorine atom in the benzenesulfonamide moiety may reduce metabolic clearance, as seen in fluorinated kinase inhibitors like sorafenib.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide

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